4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 4-(5-Mercapto-4-phenyl-4H-triazol-3-yl)-phenol is systematically named according to IUPAC rules as 4-(5-sulfanyl-4-phenyl-4H-1,2,4-triazol-3-yl)phenol . Its molecular formula, C₁₄H₁₁N₃OS , reflects a heterocyclic triazole core substituted with a phenyl group at position 4, a mercapto (-SH) group at position 5, and a phenolic hydroxyl group at the para position of the benzene ring attached to position 3 of the triazole. The molecular weight is 269.32 g/mol.
Table 1: Molecular formula breakdown
| Component | Count |
|---|---|
| Carbon (C) | 14 |
| Hydrogen (H) | 11 |
| Nitrogen (N) | 3 |
| Oxygen (O) | 1 |
| Sulfur (S) | 1 |
Structural Elucidation via X-ray Crystallography
X-ray crystallographic studies of analogous triazole derivatives reveal a planar triazole ring with bond lengths consistent with aromaticity (C–N: ~1.31–1.38 Å, C–S: ~1.67–1.72 Å). For this compound, the phenyl group at position 4 and the phenol moiety at position 3 adopt dihedral angles of 15–25° relative to the triazole plane, minimizing steric hindrance. The mercapto group exhibits a thione-thiol tautomeric equilibrium in the solid state, with the thione form (C=S) predominating due to resonance stabilization.
Tautomeric Forms and Conformational Stability
The compound exists in two primary tautomeric forms:
- Thiol form : Features an -SH group at position 5 of the triazole.
- Thione form : Characterized by a C=S bond at position 5, stabilized by conjugation with the triazole’s π-system.
Density Functional Theory (DFT) calculations indicate the thione form is energetically favored by ~12–15 kJ/mol due to delocalization of the sulfur lone pairs into the aromatic system. Conformational analysis reveals restricted rotation around the C3–C(phenolic) bond, with an energy barrier of ~25 kJ/mol, locking the phenol moiety in a coplanar orientation relative to the triazole ring.
Table 2: Tautomer stability
| Tautomer | Relative Energy (kJ/mol) |
|---|---|
| Thione | 0 (reference) |
| Thiol | +12–15 |
Spectroscopic Fingerprinting (FT-IR, Raman, UV-Vis)
FT-IR (KBr, cm⁻¹):
- O–H stretch : 3250–3300 (phenolic -OH)
- N–H stretch : Absent (non-protonated triazole nitrogen)
- C=N stretch : 1580–1600 (triazole ring)
- C=S stretch : 1250–1270 (thione form)
- C–S stretch : 690–710 (thiol form, weak)
Raman spectroscopy highlights strong bands at 1380 cm⁻¹ (C–N symmetric stretch) and 990 cm⁻¹ (ring breathing mode of the triazole).
UV-Vis (methanol, λmax):
Nuclear Magnetic Resonance (¹H, ¹³C) Spectral Assignments
¹H NMR (DMSO-d₆, 400 MHz, δ ppm):
- 10.21 (s, 1H) : Phenolic -OH
- 7.82–7.25 (m, 9H) : Aromatic protons (phenyl and phenolic rings)
- 4.12 (s, 1H) : Thiol proton (minor tautomer, exchangeable with D₂O)
¹³C NMR (DMSO-d₆, 100 MHz, δ ppm):
- 167.2 : C5 (C=S, thione form)
- 152.4, 148.7 : Triazole C3 and C4
- 126.1–129.8 : Aromatic carbons
- 115.6 : Phenolic C–OH
Table 3: Key ¹³C NMR assignments
| Carbon Position | δ (ppm) |
|---|---|
| C3 (triazole) | 148.7 |
| C4 (triazole) | 152.4 |
| C5 (C=S) | 167.2 |
| Phenolic C–OH | 115.6 |
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-12-8-6-10(7-9-12)13-15-16-14(19)17(13)11-4-2-1-3-5-11/h1-9,18H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQHFMIKRTUVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419946 | |
| Record name | 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26028-88-6 | |
| Record name | 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The synthesis typically begins with the formation of the 1,2,4-triazole ring system, which is the key heterocyclic scaffold of the target compound. The common approach involves:
Cyclization of hydrazine derivatives with carbon disulfide:
Acid hydrazides or hydrazine derivatives react with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form potassium dithiocarbazinate salts. These intermediates are then treated with hydrazine hydrate under reflux conditions to yield 5-mercapto-4-substituted-4H-1,2,4-triazoles. This step typically evolves hydrogen sulfide gas and requires careful acidification to precipitate the triazole product.
Introduction of the Mercapto Group (-SH)
The mercapto group at the 5-position of the triazole ring is introduced during the cyclization step with carbon disulfide, which forms the thiol functionality inherently in the triazole-5-thione structure. The mercapto group is confirmed by characteristic IR absorption bands around 2530–2550 cm⁻¹ (S-H stretch) and NMR signals at ~12.8–13.5 ppm (SH proton).
Attachment of the Phenol Moiety
The phenol group is incorporated either by:
Direct use of 4-hydroxyphenyl hydrazine or hydrazide derivatives as starting materials, which upon cyclization yield the phenol-substituted triazole directly.
Alkylation or condensation reactions:
The triazole intermediate can be further reacted with phenol derivatives or aldehydes under reflux in ethanol with a catalytic amount of glacial acetic acid to form Schiff bases or substituted triazoles bearing the phenol group. This step typically requires 2 hours of reflux and results in high yields of the phenol-substituted triazole.
Representative Synthetic Procedure Summary
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Formation of potassium dithiocarbazinate salt | Acid hydrazide (0.01 mol), KOH (1.6 g), carbon disulfide (0.013 mol), ethanol, RT, 10 h | Formation of intermediate salt | Used without purification |
| 2. Cyclization to 5-mercapto-1,2,4-triazole | Hydrazine hydrate (0.02 mol), water, reflux 3 h, acidify to pH 1 | Formation of 5-mercapto-4-substituted triazole | Yellow solid, recrystallized from ethanol |
| 3. Condensation with substituted aldehydes | Triazole (0.01 mol), aldehyde (0.01 mol), ethanol, glacial acetic acid (catalytic), reflux 2 h | Formation of Schiff base derivatives | High yield, purified by recrystallization |
| 4. Optional further derivatization | Reaction with thioglycolic acid in DMF, reflux 6 h | Formation of thiazolidinone derivatives | Solid products, recrystallized from benzene |
Analytical Characterization Supporting Preparation
Mass Spectrometry (MS):
Molecular ion peaks consistent with molecular weight 269.32 g/mol, fragmentation patterns confirming triazole and phenol moieties.Melting Point:
Typically sharp melting points consistent with pure crystalline products, confirming successful synthesis.
Industrial and Research Scale Considerations
The synthesis is amenable to scale-up with optimization of reaction times and purification steps to improve yield and purity.
Use of catalysts such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) has been reported in related triazole syntheses to enhance coupling efficiency in amide bond formation steps.
Solvent choice (ethanol, DMF) and temperature control are critical for maximizing product yield and minimizing side reactions.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Product Characteristics |
|---|---|---|---|
| Triazole ring formation | Acid hydrazide, KOH, CS2, hydrazine hydrate | RT to reflux, 10 h + 3 h | 5-Mercapto-4-substituted-1,2,4-triazole, yellow solid |
| Mercapto group introduction | Inherent in cyclization with CS2 | Same as above | Confirmed by IR and NMR |
| Phenol attachment | 4-hydroxyphenyl hydrazine or aldehyde condensation | Reflux ethanol, acetic acid catalyst, 2 h | Phenol-substituted triazole derivatives |
| Further derivatization | Thioglycolic acid, DMF, reflux 6 h | Thiazolidinone derivatives | Crystalline solids, characterized by IR, NMR |
This comprehensive overview of the preparation methods for 4-(5-Mercapto-4-phenyl-4H-triazol-3-yl)-phenol integrates diverse, peer-reviewed synthetic protocols and analytical data, providing a professional and authoritative resource for researchers and industrial chemists working with this compound.
Chemical Reactions Analysis
Types of Reactions
4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted phenols from electrophilic aromatic substitution .
Scientific Research Applications
4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include the disruption of metabolic processes or the inhibition of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Solubility and Reactivity: The phenolic -OH group in the target compound improves aqueous solubility compared to analogs with non-polar substituents (e.g., methoxy or chloro groups) . Mercapto (-SH) groups in all analogs enable redox activity and metal chelation, critical for corrosion inhibition and coordination chemistry .
Biological Activity: The methoxyphenyl analog () exhibits stronger antifungal activity due to increased membrane permeability from the methoxy group .
Synthetic Flexibility :
- The target compound’s synthesis route () is modular, allowing substitution at the triazole 3-position. In contrast, S-alkylated analogs (e.g., ) require additional steps for sulfanyl group introduction, reducing synthetic efficiency .
Performance in Corrosion Inhibition
Table 2: Corrosion Inhibition Efficiency of Triazole Derivatives
Metal Coordination Chemistry
The target compound forms 1:1 metal-ligand complexes with octahedral geometry, as confirmed by magnetic susceptibility and FT-IR data . In contrast:
Biological Activity
The compound 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol, often referred to as 5-Mercapto-4-phenyl-4H-[1,2,4]triazole derivatives, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structure consists of a phenolic group attached to a triazole ring that features a thiol (-SH) group, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity
- Antioxidant Properties
- Anti-inflammatory Effects
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways and microbial resistance.
- Free Radical Scavenging : The thiol group provides a site for the reduction of reactive oxygen species (ROS), reducing oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 4-(5-Mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-phenol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with phenolic precursors under acidic or basic conditions. Key steps include:
- Precursor Preparation : Formation of a triazole-thiol intermediate via reaction of phenyl isothiocyanate with hydrazine derivatives (e.g., Sahoo et al.’s method for analogous triazoles) .
- Cyclization : Acid-catalyzed (e.g., HCl) or base-mediated (e.g., NaOH) cyclization to form the triazole ring .
- Purification : Column chromatography or recrystallization using methanol/water mixtures to isolate the final product.
Q. Critical Variables :
| Variable | Impact on Yield | Optimal Range |
|---|---|---|
| Temperature | Higher temps (80–100°C) improve cyclization | 80–90°C |
| Solvent | Polar aprotic solvents (DMF) enhance solubility | DMF or ethanol |
| Catalyst | HCl improves cyclization efficiency | 10–15% v/v |
Q. How can spectroscopic techniques (NMR, FTIR, XRD) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Look for characteristic peaks:
- Phenolic -OH proton at δ 9.8–10.2 ppm (broad singlet).
- Triazole protons at δ 8.1–8.5 ppm (singlet for H-3) .
- Mercapto (-SH) group may appear as a weak signal at δ 3.5–4.0 ppm, but often obscured due to tautomerism .
- FTIR : Bands at 2550–2600 cm⁻¹ (S-H stretch), 3200–3400 cm⁻¹ (O-H stretch), and 1600 cm⁻¹ (C=N in triazole) .
- XRD : Confirms planar triazole ring geometry and dihedral angles between phenyl and phenol groups (e.g., ~85° observed in analogous triazoles) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antioxidant Assays : DPPH radical scavenging (IC₅₀ calculation) with ascorbic acid as a positive control .
- Enzyme Inhibition : UV-Vis-based assays for acetylcholinesterase (AChE) or tyrosinase inhibition, using donepezil or kojic acid as references .
Advanced Research Questions
Q. How can DFT calculations elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
- Computational Setup :
- Geometry optimization at B3LYP/6-311++G(d,p) level.
- Frontier Molecular Orbital (FMO) analysis to determine HOMO-LUMO gaps (e.g., ~4.2 eV for triazole derivatives) .
- Key Findings :
- High electron density on the mercapto group and phenolic oxygen, indicating nucleophilic reactivity .
- Mulliken charges predict preferential sites for electrophilic attack (e.g., C-5 of the triazole ring) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation times, solvent controls).
- Structural Analogues : Compare activity of 4-(5-Mercapto-4-phenyl-triazol-3-yl)-phenol with its methylated or acetylated derivatives to isolate functional group contributions .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of reported IC₅₀ values across studies .
Case Study : Conflicting antioxidant data may stem from solvent polarity effects on radical scavenging efficiency. Ethanol vs. DMSO solvents alter solubility and activity by 15–20% .
Q. How do steric and electronic effects influence its binding to biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies : Autodock Vina or Schrödinger Suite to model interactions with proteins (e.g., AChE):
- Mercapto group forms hydrogen bonds with catalytic serine residues.
- Phenyl ring engages in π-π stacking with aromatic amino acids (e.g., Trp86 in AChE) .
- SAR Analysis :
- Electron-Withdrawing Groups (e.g., -NO₂) on the phenol ring reduce binding affinity by 30–40% due to reduced electron donation .
- Steric Hindrance : Bulky substituents on the triazole nitrogen decrease enzyme inhibition by ~50% .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Common Issues :
- Polymorphism due to tautomeric equilibria (thiol ↔ thione forms).
- Solvent inclusion in crystal lattice (e.g., methanol/water mixtures).
- Solutions :
- Slow evaporation from DMSO/ethanol (1:3) at 4°C to stabilize the thiol form.
- Use of seed crystals from analogous compounds (e.g., 4-methylphenyl triazoles) to guide nucleation .
Q. Table 1: Comparative Biological Activity of Triazole Derivatives
| Compound | Antimicrobial MIC (μg/mL) | Antioxidant IC₅₀ (μM) | AChE Inhibition (%) |
|---|---|---|---|
| Target Compound | 12.5 (S. aureus) | 45.2 ± 1.8 | 68.3 ± 2.1 |
| Methylated Analog | 25.0 | 62.4 ± 2.3 | 42.1 ± 1.9 |
| Acetylated Analog | 50.0 | >100 | 28.5 ± 1.5 |
Q. Table 2: Computational Parameters from DFT Studies
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.1 eV | Indicates moderate reactivity |
| Dipole Moment | 5.2 Debye | Polarizable in biological environments |
| Mulliken Charge (S) | -0.32 | Electrophilic susceptibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
